Calcitriol-d6
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Overview
Description
Calcitriol-d6 is a deuterated form of calcitriol, which is the active metabolite of vitamin D3. It is used primarily as an internal standard in mass spectrometry for the quantification of calcitriol. The compound is labeled with six deuterium atoms, making it useful in various analytical applications due to its stability and distinguishable mass .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitriol-d6 is synthesized through a multi-step process that involves the hydroxylation of vitamin D3. The initial step involves the conversion of vitamin D3 to 25-hydroxy vitamin D3 in the liver. This is followed by further hydroxylation at the 1α-position in the kidney to form calcitriol. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the purity and stability of the compound. The process includes solid-phase extraction and the use of specific reagents like acetonitrile and ammonium trifluoroacetate for chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
Calcitriol-d6 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, ammonium trifluoroacetate, and chloroform. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include its hydroxylated and oxidized derivatives. These products are crucial for its application in analytical and research settings .
Scientific Research Applications
Calcitriol-d6 is widely used in scientific research due to its stability and distinguishable mass. Some of its key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of calcitriol and its metabolites.
Biology: Employed in studies related to vitamin D metabolism and its effects on various biological processes.
Industry: Applied in the development of vitamin D supplements and fortified foods.
Mechanism of Action
Calcitriol-d6 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. The binding of this compound to the receptor leads to the activation of signaling pathways that promote the absorption of calcium and phosphate from the intestines, reabsorption in the kidneys, and release from bones . This mechanism is crucial for maintaining healthy bone growth and remodeling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to calcitriol-d6 include:
Calcitriol: The non-deuterated form of calcitriol, which is the active metabolite of vitamin D3.
Cholecalciferol: The parent compound of vitamin D3, which is converted to calcifediol in the liver.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in research and analytical applications where accurate measurement of calcitriol levels is required .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
InChI Key |
GMRQFYUYWCNGIN-OWKVYBDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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